molecular formula C13H18Cl3NO B1397475 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-21-1

3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397475
CAS RN: 1219981-21-1
M. Wt: 310.6 g/mol
InChI Key: HHBIIUHGVVSIHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride is C13H18Cl3NO. Its molecular weight is 310.6 g/mol. The InChI code for this compound is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H .

Scientific Research Applications

Metabolic Activity in Obese Rats

  • Study Overview : Research showed that a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, reduces food intake and weight gain in obese rats, suggesting a potential application in obesity management (Massicot, Steiner, & Godfroid, 1985).

Synthesis and Chemical Properties

  • Study Overview : Research into the synthesis of related piperidine compounds like (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride provides insights into the chemical properties and potential synthetic pathways for similar compounds (Zheng Rui, 2010).

Antimicrobial Activities

  • Study Overview : A study on the synthesis and antimicrobial activities of a compound structurally similar to 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride) indicates potential for antimicrobial applications (Ovonramwen, Owolabi, & Oviawe, 2019).

Cytotoxic and Anticancer Agents

Toxicity in Biological Assays

  • Study Overview : Studies on the toxicity of bis Mannich bases and corresponding piperidinols, including compounds like 1-ethyl-3-(p-methylbenzoyl)-4-(p-methylphenyl)-4-piperidinol hydrochloride, can provide a basis for understanding the toxicity profile of related compounds (Gul, Gul, & Erciyas, 2003).

properties

IUPAC Name

3-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIIUHGVVSIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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